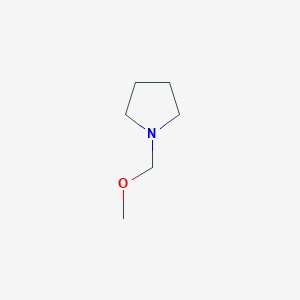
Methoxymethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxymethylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-amino-2-bromoethane with methanol . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, this compound can be produced through a one-pot cyclization and methylation process. This involves the cyclization of gamma-aminobutyric acid (GABA) to form 2-pyrrolidone, followed by methylation using methanol and a halogen salt catalyst, such as ammonium bromide . This method achieves high selectivity and conversion rates, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methoxymethylpyrrolidine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones, which are useful intermediates in enantioselective syntheses.
Substitution Reactions:
Common Reagents and Conditions
Condensation Reactions: Typically involve carbonyl compounds and may require catalysts such as zinc bromide.
Substitution Reactions: Often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Hydrazones: Formed from condensation reactions with carbonyl compounds.
Substituted Pyrrolidines: Result from substitution reactions, where the methoxymethyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Methoxymethylpyrrolidine has several applications in scientific research:
Organic Synthesis: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantioselective compounds.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of enantioselective pharmaceuticals.
Biological Studies: Employed in studies involving enzyme interactions and molecular recognition due to its unique structure.
Mecanismo De Acción
The mechanism of action of methoxymethylpyrrolidine involves its interaction with various molecular targets. In condensation reactions, it acts as a nucleophile, attacking carbonyl compounds to form hydrazones . The methoxymethyl group can also participate in substitution reactions, where it is replaced by other functional groups under basic conditions .
Comparación Con Compuestos Similares
Methoxymethylpyrrolidine can be compared to other pyrrolidine derivatives, such as:
N-Methylpyrrolidine: Similar in structure but lacks the methoxymethyl group, leading to different reactivity and applications.
2-Pyrrolidinemethanol: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its chemical properties and uses.
This compound is unique due to its methoxymethyl group, which provides distinct reactivity and makes it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
1-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-7-4-2-3-5-7/h2-6H2,1H3 |
Clave InChI |
GZPMMQGPHXEMSZ-UHFFFAOYSA-N |
SMILES canónico |
COCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















